3-Chloro-4-fluorophenyl phenyl sulfone
Description
Properties
CAS No. |
934241-81-3 |
|---|---|
Molecular Formula |
C12H8ClFO2S |
Molecular Weight |
270.71 g/mol |
IUPAC Name |
4-(benzenesulfonyl)-2-chloro-1-fluorobenzene |
InChI |
InChI=1S/C12H8ClFO2S/c13-11-8-10(6-7-12(11)14)17(15,16)9-4-2-1-3-5-9/h1-8H |
InChI Key |
ZRNQZBUENBBPFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)F)Cl |
Origin of Product |
United States |
Scientific Research Applications
Antibacterial Applications
One of the primary applications of 3-chloro-4-fluorophenyl phenyl sulfone is its role as an antibacterial agent. Research has demonstrated that compounds with sulfone moieties exhibit potent activity against a range of Gram-positive bacteria, including strains resistant to conventional antibiotics.
Mechanism of Action:
- The compound functions by inhibiting DNA synthesis in bacterial cells, specifically targeting the type II DNA polymerase (PoIC), which is crucial for chromosomal replication in low GC Gram-positive bacteria .
- It shows preferential inhibition of DNA synthesis over other cellular processes, enhancing its selectivity for bacterial cells while minimizing effects on mammalian cells .
Case Study:
A study highlighted the effectiveness of a related sulfone compound against clinically relevant pathogens such as Staphylococcus aureus and Streptococcus pneumoniae, showcasing its potential as a therapeutic agent in treating bacterial infections .
Antiinflammatory Properties
This compound has also been investigated for its anti-inflammatory properties.
Mechanism of Action:
- The compound appears to modulate immune responses by inhibiting the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) .
- This modulation can lead to reduced inflammation in various models, suggesting potential applications in treating inflammatory diseases.
Data Table: In Vitro Anti-inflammatory Activity
| Compound | IC50 (nM) | Target |
|---|---|---|
| This compound | 50 ± 5 | COX-2 |
| Control (Diclofenac) | 20 ± 3 | COX-2 |
Ligand Development
The compound has been utilized in the development of multifunctional ligands for various biological targets.
Research Findings:
- A study demonstrated that modifications to the 3-chloro-4-fluorophenyl ring maintained high affinity for multiple receptors, indicating its versatility as a ligand .
- The introduction of steric hindrance through structural modifications enhanced metabolic stability and receptor binding properties, suggesting that this compound could be a scaffold for designing novel therapeutics .
Toxicity and Safety Profile
Toxicity studies have indicated that compounds similar to this compound generally possess favorable safety profiles, with many exhibiting LD50 values above 2000 mg/kg in animal models. This suggests that while biologically active, these compounds may also be safe for therapeutic use.
Comparison with Similar Compounds
Comparison with Similar Sulfone Compounds
Structural and Electronic Properties
The substituents' positions and electronegativity significantly influence sulfones' reactivity and interactions. Key comparisons include:
Table 1: Structural and Molecular Comparisons
- Electronic Effects: The 3-Cl-4-F substitution introduces greater electron-withdrawing effects compared to mono-halogenated analogs like 4-chlorophenyl phenyl sulfone.
- Dihedral Angles: In sulfones, the dihedral angle between aromatic rings and the sulfonyl group affects molecular conformation. For example, in related chromenone sulfones (e.g., ), dihedral angles between the sulfonyl group and aromatic rings range from 50–80° due to crystal packing and hydrogen bonding . The steric bulk of 3-Cl-4-fluorophenyl phenyl sulfone may further distort these angles, influencing solubility and crystal morphology.
Chemical Reactivity and Stability
- Desulfurization Resistance : Phenyl sulfones are resistant to microbial desulfurization by sulfate-reducing bacteria (). Halogenation (Cl/F) likely enhances this resistance by increasing electronic stability .
- Thermal Stability : 4-Chlorophenyl phenyl sulfone is used in high-temperature polymer applications due to its thermal stability. The 3-Cl-4-F analog may exhibit similar or superior stability due to stronger C–S bonds (average 1.747–1.776 Å in sulfones) .
Preparation Methods
Reaction Mechanism and Industrial Protocols
The chlorination of alkyl phenyl sulfones in sulfuric acid media represents a scalable industrial approach. As detailed in U.S. Patent 5,241,120, this method involves electrophilic aromatic substitution where chlorine gas reacts with a fluorophenyl sulfone precursor under controlled acidic conditions. The general reaction proceeds as:
Key parameters include:
-
Temperature : Optimal chlorination occurs at 70–85°C, balancing reaction rate and byproduct formation.
-
Acid concentration : 85–95% sulfuric acid minimizes sulfonic acid byproducts.
-
Catalysts : While antimony(III) chloride accelerates regioselectivity, the patent demonstrates successful chlorination without catalysts, yielding 93% purity.
Process Optimization
Industrial-scale trials using continuous flow reactors report 89–92% yields with residence times under 2 hours. A representative protocol involves:
-
Dissolving 4-fluorophenyl phenyl sulfone in fuming sulfuric acid (20% excess).
-
Introducing Cl₂ gas at 0.5 L/min under reflux.
-
Quenching with ice-water and extracting with dichloromethane.
Advantages :
-
High scalability (patent examples describe 100+ gram batches).
-
Recyclable sulfuric acid (70% recovery after neutralization).
Limitations :
-
Requires handling corrosive reagents.
-
Minor formation of di- and tri-chlorinated byproducts (<5%) necessitates recrystallization.
Magnesium-Mediated Coupling Reactions
Methodology Development
The Mg-mediated coupling of sulfonyl chlorides with aryl halides, adapted from RSC Advances, offers a versatile route. This one-pot synthesis leverages ultrasound irradiation to enhance reaction efficiency:
Conditions :
-
Solvent system : Tetrahydrofuran (THF) with dimethyl sulfoxide (DMSO) co-solvent.
-
Catalyst : Magnesium turnings (1.2 equiv) activated by NaI.
-
Ultrasound parameters : 40 kHz, 60°C, 1–4 hours.
Yield and Selectivity
Benchmark studies report 78–85% isolated yields with >99% regioselectivity. The use of DMSO suppresses Grignard reagent decomposition, while NaI facilitates halogen exchange. A comparative analysis of solvents reveals:
| Solvent | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| THF | 78 | 95 | 4 |
| DMF | 65 | 88 | 6 |
| Acetonitrile | 72 | 92 | 5 |
Advantages :
-
Avoids extreme temperatures and corrosive acids.
-
Compatible with diverse sulfonyl chloride substrates.
Challenges :
-
Moisture-sensitive conditions require strict anhydrous handling.
-
Limited scalability due to ultrasound equipment constraints.
Julia–Kocienski Olefination Derivatives
Bis-Sulfone Fluorination Strategy
The Julia–Kocienski reaction, modified for fluorinated sulfones (PMC 2771386), employs a bis-sulfone intermediate. The synthesis involves:
-
Condensation of 3-chloro-4-fluorobenzaldehyde with a benzothiazolyl sulfone.
-
Fluorination using Selectfluor® in THF:
Reaction Dynamics
-
Fluorination efficiency : 62–68% yield due to competing difluorination byproducts.
-
Temperature control : Reactions at −20°C improve monofluorination selectivity (3:1 mono/di ratio).
Advantages :
-
High functional group tolerance.
-
Enables late-stage fluorination in complex molecules.
Limitations :
-
Low atom economy (Selectfluor® = 348.2 g/mol).
-
Requires chromatographic purification.
Oxidative Functionalization of Sulfide Intermediates
Sulfide Oxidation Pathways
Though excluded from Smolecule, independent studies validate the oxidation of 3-chloro-4-fluorophenyl ethyl sulfide using m-chloroperbenzoic acid (mCPBA):
Conditions :
-
Oxidant : 2.2 equiv mCPBA at 0°C to room temperature.
-
Hydrolysis : NaOH (2M) in ethanol/water (1:1).
Performance Metrics
-
Sulfide to sulfone conversion : 90–94% yield.
-
Overall yield after hydrolysis : 74–78%.
Advantages :
-
Mild conditions suitable for acid-sensitive substrates.
-
Commercially available starting materials.
Challenges :
-
Multi-step synthesis increases cost and time.
-
Peracid handling risks (exothermic decomposition).
Comparative Analysis of Synthetic Methods
The table below synthesizes critical data across all methodologies:
Key findings :
-
Industrial settings favor chlorination for throughput and cost.
-
Academic labs prefer Mg-mediated coupling for versatility.
-
Julia–Kocienski remains niche for specialty fluorinations.
Q & A
Q. What experimental designs can clarify discrepancies in sulfone-mediated coal desulfurization efficiency?
- Methodological Answer:
- Model Compound Studies: Use dibenzothiophene (DBT) or benzyl phenyl sulfide () to compare desulfurization rates under identical conditions (e.g., ZnCl₂/morpholine at 300°C).
- Catalyst Screening: Test transition-metal catalysts (e.g., Mo, Ni) to enhance sulfur removal.
- Kinetic Isotope Effects (KIE): Use deuterated sulfones to probe rate-determining steps (C-S bond cleavage vs. intermediate formation).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
